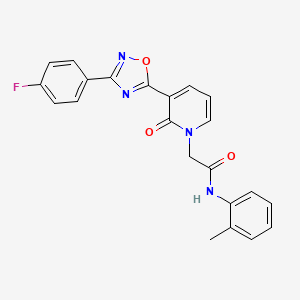![molecular formula C16H15N3O2S B2604129 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile CAS No. 445390-96-5](/img/structure/B2604129.png)
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile is a complex organic compound featuring a bipyridine core with a dioxolane and sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile typically involves multiple steps:
Formation of the dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxolane ring.
Introduction of the sulfanyl group: The dioxolane derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Bipyridine core synthesis: The bipyridine core can be synthesized through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Final coupling: The dioxolane-sulfanyl derivative is then coupled with the bipyridine core under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can catalyze various reactions. The dioxolane and sulfanyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)furan
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-Ethyl-2-methyl-1,3-dioxolane
Uniqueness
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile is unique due to its combination of a bipyridine core with dioxolane and sulfanyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12-3-4-14(13-2-1-6-18-11-13)19-16(12)22-9-5-15-20-7-8-21-15/h1-4,6,11,15H,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJKVCBFGCFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2604046.png)
![2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B2604048.png)
![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)
![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604060.png)

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate](/img/structure/B2604063.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)
